N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Properties
Molecular Formula |
C23H29N5O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H29N5O3/c1-15-8-6-11-28-20(15)26-21-18(23(28)30)14-17(19(24)27(21)12-7-13-31-2)22(29)25-16-9-4-3-5-10-16/h6,8,11,14,16,24H,3-5,7,9-10,12-13H2,1-2H3,(H,25,29) |
InChI Key |
ZEUWTWNIIUQGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazatricyclic Core
The core assembly begins with 1-cyclohexyl-3-(3-methoxypropyl)thiourea (Intermediate A), synthesized from cyclohexyl isocyanate and 3-methoxypropylamine. Treatment with p-bromobenzenesulfonyl chloride (brosyl chloride) in methylene chloride/triethylamine induces carbodiimide formation through sulfur extrusion:
Key Conditions :
-
Temperature: 0°C → room temperature → reflux (45°C)
-
Reaction time: 5 hours
-
Workup: Aqueous extraction followed by rotary evaporation
| Parameter | Value |
|---|---|
| Solvent | Methylene chloride |
| Base | Triethylamine |
| Stoichiometry | 1:2 (thiourea:ArSO₂Cl) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |
Annulation for Tricyclic System Formation
The carbodiimide intermediate undergoes [4+2] cycloaddition with methyl acetylenedicarboxylate to construct the 14-membered ring. Subsequent acid-catalyzed intramolecular cyclization forms the triazatricyclic framework:
Critical Parameters :
-
Lewis acid: Boron trifluoride etherate (15 mol%)
-
Temperature: -78°C → gradual warming to 25°C
-
Concentration: 0.1 M to prevent oligomerization
Functional Group Installation
Methoxypropyl Side Chain Introduction
The 3-methoxypropyl group is installed via nucleophilic substitution on brominated intermediate B using sodium hydride as base:
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 80°C | 85% |
| KOtBu | THF | 65°C | 72% |
| DBU | DCM | 40°C | 68% |
Methyl Group Incorporation
Position-selective methylation at C11 is achieved through radical bromination followed by Gilman coupling:
-
Bromination : NBS (1.1 eq) in CCl₄ under UV light (λ = 254 nm)
-
Coupling : Me₂CuLi (2.0 eq) in THF at -20°C (89% yield over two steps)
Final Carboxamide Formation
The cyclohexyl carboxamide is introduced via mixed carbonate activation:
Characterization Data :
-
HRMS (ESI) : m/z calcd for C₂₃H₂₉N₅O₃ [M+H]⁺ 424.2341, found 424.2339
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 3.48 (t, J=6.5 Hz, 2H, OCH₂), 3.32 (s, 3H, OCH₃)
Comparative Analysis of Synthetic Approaches
Challenges and Limitations
-
Regioselectivity in cyclization : Competing pathways lead to 12% of undesired regioisomer requiring chiral separation.
-
Stereochemical control : The tricyclic system exhibits axial chirality, necessitating asymmetric catalysis for enantiopure production.
-
Scale-up difficulties : Exothermic cyclization steps require specialized reactor design for >100 g batches.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imino and methoxypropyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 3-(3-Methoxypropyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-6,19-dioxo-21-oxa-5,14,15,18-tetraazatetracyclo[20.3.1.07,15.08,13]hexacosa-1(26),7,9,11,13,22,24-heptaene-3-carboxamide
Uniqueness
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H27N5O3 and a molecular weight of approximately 423.5 g/mol. Its structure includes a triazatricyclo framework that is thought to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O3 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YNWTULRGRLAUQJ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity. Common reagents include cyclohexylamine and methoxypropylamine.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Compounds resembling this structure have shown potential as antimicrobial agents.
- Anticancer Properties : Investigations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of similar triazine structures significantly inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Mechanism of Action : Research has suggested that the compound may interact with DNA or RNA synthesis pathways, leading to the inhibition of cell division in cancer cells.
Interaction Studies
Understanding how N-cyclohexyl-6-imino interacts with biological systems is critical for elucidating its therapeutic potential. Interaction studies focus on:
- Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes.
- Cellular Uptake : Analyzing the efficiency of cellular uptake mechanisms.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step organic reactions, typically involving cyclization of precursors (e.g., Sandmeyer reactions for halogen introduction) and functional group modifications. Key steps include:
- Cyclization : Under controlled temperature (80–120°C) and catalytic conditions (e.g., Pd or Cu catalysts) to form the triazatricyclic core .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for the carboxamide group introduction .
Optimization strategies : - Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% .
- Solvent selection (e.g., DMF for polar intermediates, toluene for cyclization) impacts purity and yield .
Advanced: How can researchers address low yields or purity during scale-up synthesis?
Common challenges include by-product formation during cyclization and incomplete imino group stabilization. Solutions:
- Continuous flow reactors : Enhance reproducibility and reduce side reactions during scale-up .
- Purification : Two-step chromatography (size exclusion followed by reverse-phase HPLC) achieves >98% purity .
- In-situ monitoring : Use FTIR or LC-MS to track intermediate stability and adjust reaction parameters dynamically .
Basic: What analytical techniques are critical for structural characterization?
- NMR : - and -NMR confirm the triazatricyclic core and substituents (e.g., cyclohexyl, methoxypropyl groups) .
- X-ray crystallography : Resolves stereochemistry and ring conformations, critical for SAR studies .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₃₀N₅O₃) with <2 ppm error .
Advanced: How to resolve ambiguities in stereochemistry or tautomeric forms?
- Dynamic NMR : Identifies tautomerism (e.g., imino-keto equilibrium) by analyzing temperature-dependent shifts .
- Cryogenic X-ray : Captures low-energy conformations at 100 K to resolve overlapping signals .
- DFT calculations : Predict stable tautomers and compare with experimental IR/Raman spectra .
Basic: What preliminary assays are used to assess biological activity?
- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus (MIC values typically 5–20 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., % inhibition at 10 µM) .
Advanced: How to elucidate the mechanism of action for observed bioactivity?
- Surface plasmon resonance (SPR) : Measures binding kinetics to target proteins (e.g., KD values in nM range) .
- CRISPR knock-down models : Validate target engagement in cellular pathways (e.g., apoptosis regulators) .
- Metabolomics : LC-HRMS tracks downstream metabolic changes post-treatment .
Advanced: How to reconcile contradictory bioactivity data across studies?
- Orthogonal assays : Validate hits using both enzymatic (in vitro) and cell-based (in vivo) models to rule out assay-specific artifacts .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability across experiments .
- Batch variability analysis : Compare synthetic batches via NMR purity checks and re-test activity .
Basic: What are the stability profiles under varying storage conditions?
- Thermal stability : Decomposition >150°C (TGA/DSC data) .
- Photostability : Protect from UV light; degradation halves potency after 48 hours under ambient light .
- Solution stability : Store in anhydrous DMSO at -80°C; avoid aqueous buffers >24 hours .
Advanced: How to model its binding interactions with computational tools?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and hydration effects .
- Free energy perturbation (FEP) : Quantify substituent effects (e.g., methoxypropyl vs. ethoxypropyl) on binding affinity .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the cyclohexyl group with aromatic rings (e.g., benzodioxole) to enhance hydrophobicity .
- Functional group swaps : Substitute the methoxypropyl chain with shorter/longer alkoxy groups to optimize logP .
- Bioisosteres : Replace the imino group with carbonyl or amine equivalents to modulate electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
